molecular formula C23H31N5OS B15073595 Minzasolmin CAS No. 1802518-92-8

Minzasolmin

Cat. No.: B15073595
CAS No.: 1802518-92-8
M. Wt: 425.6 g/mol
InChI Key: GDFWCSZNQVAQGR-GOSISDBHSA-N
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Description

Minzasolmin, also known by its development names DLX313 and UCB0599, is an experimental small-molecule drug developed for the treatment of Parkinson’s disease. It is designed to prevent the misfolding of α-synuclein, a protein implicated in the pathogenesis of Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy .

Preparation Methods

Minzasolmin is synthesized through a series of chemical reactions involving the formation of its core structure, which includes an indole, a thiazole, and a piperazine moiety. The synthetic route typically involves:

Chemical Reactions Analysis

Minzasolmin undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the thiazole moiety, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, leading to the formation of substituted piperazine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

Minzasolmin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Minzasolmin exerts its effects by inhibiting the aggregation of α-synuclein. It interacts with the C-terminal domain of α-synuclein, preventing it from binding to membranes and oligomerizing. This inhibition reduces the formation of toxic α-synuclein aggregates, which are implicated in the pathogenesis of Parkinson’s disease. By increasing the flexibility of α-synuclein and impairing its embedding into the membrane, this compound promotes the release of soluble, non-toxic α-synuclein monomers .

Comparison with Similar Compounds

Properties

CAS No.

1802518-92-8

Molecular Formula

C23H31N5OS

Molecular Weight

425.6 g/mol

IUPAC Name

N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m1/s1

InChI Key

GDFWCSZNQVAQGR-GOSISDBHSA-N

Isomeric SMILES

CCCC[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C

Canonical SMILES

CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C

Origin of Product

United States

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